molecular formula C8H14FNO B12501716 (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

Cat. No.: B12501716
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-UHFFFAOYSA-N
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Description

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a fluorinated heterocyclic compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a hexahydropyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves several steps, starting with the formation of the hexahydropyrrolizine ring. The fluorine atom is introduced through a fluorination reaction, and the hydroxyl group is added via a hydroxylation step. The reaction conditions typically involve the use of specific catalysts and solvents to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride
  • This compound acetate
  • This compound sulfate

Comparison: this compound is unique due to its specific combination of a fluorine atom and a hydroxyl group on the hexahydropyrrolizine ring. This combination imparts distinct chemical and biological properties, such as increased stability and reactivity, compared to its analogs .

Properties

IUPAC Name

(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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